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Compound of Interest

Compound Name:
3,5-Dimethyl-1-(oxetan-3-yl)-1H-

pyrazol-4-amine

Cat. No.: B15299484

Get Quote

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that

offer both potent biological activity and favorable pharmacokinetic profiles is paramount. 1-

(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazol-4-amine emerges as a compound of significant interest,

strategically combining two high-value chemical motifs: the 4-aminopyrazole core and the

oxetane ring. The pyrazole ring is a well-established "privileged scaffold" in drug discovery,

forming the core of numerous approved drugs due to its ability to engage in a wide range of

biological interactions.[1][2] The 4-amino substitution provides a critical vector for synthetic

elaboration and a key hydrogen-bonding pharmacophore for interacting with protein targets.

The incorporation of an oxetane ring is a contemporary strategy in drug design to enhance

physicochemical properties.[3] This small, polar, four-membered heterocycle can improve

aqueous solubility, enhance metabolic stability, and reduce lipophilicity, addressing common

challenges in drug development.[4] The oxetane moiety in 1-(Oxetan-3-yl)-3,5-dimethyl-1H-

pyrazol-4-amine is not merely a placeholder; it is a deliberate design choice to imbue the

resulting derivatives with superior drug-like properties. This guide provides a comprehensive

technical overview of this compound, from its molecular architecture and synthesis to its

potential applications as a key building block in the development of next-generation

therapeutics, particularly kinase inhibitors.
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Molecular Structure and Physicochemical
Properties
The unique properties of 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazol-4-amine are a direct result of

its hybrid structure.

Caption: Chemical structure of 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazol-4-amine.

Predicted Physicochemical Data
While specific experimental data for this exact molecule is not widely published, its properties

can be reliably predicted based on its constituent parts and data from closely related analogs.
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Property Predicted Value / Insight Rationale

Molecular Formula C₈H₁₃N₃O Based on atom count.

Molecular Weight 167.21 g/mol Sum of atomic weights.

Appearance
Likely a solid at room

temperature.

The parent compound, 3,5-

Dimethyl-1H-pyrazol-4-amine,

is a solid with a melting point of

204-205 °C.[5]

Solubility

Enhanced aqueous solubility

compared to non-oxetanylated

analogs.

The polar oxetane ring is

known to improve solubility

and disrupt crystal packing.[3]

[4]

LogP
Lower than phenyl or alkyl-

substituted analogs.

The oxetane moiety reduces

lipophilicity.

Basicity (pKa)

The 4-amino group is basic,

but its pKa is likely influenced

by the electronics of the

pyrazole ring.

The oxetane group itself can

attenuate the basicity of

nearby amines.

Hydrogen Bonding

Features one hydrogen bond

donor (amine NH₂) and

multiple acceptors (amine N,

pyrazole N, oxetane O).

This profile is critical for

interactions with protein active

sites, such as the hinge region

of kinases.

Synthesis and Characterization: A Strategic
Approach
The synthesis of 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazol-4-amine is a multi-step process that

leverages classical heterocyclic chemistry reactions. The most logical pathway involves the

initial construction of the substituted pyrazole core, followed by functionalization to introduce

the key amino group.
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Step 1: Knorr Pyrazole Synthesis

Step 2: Regioselective Nitration
Step 3: Nitro Group Reduction

Acetylacetone
1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazole

 + Oxetan-3-ylhydrazine
 (Acid catalyst, e.g., AcOH)

Oxetan-3-ylhydrazine

4-Nitro-1-(Oxetan-3-yl)-
3,5-dimethyl-1H-pyrazole

 HNO₃ / H₂SO₄ 1-(Oxetan-3-yl)-3,5-dimethyl-
1H-pyrazol-4-amine

 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazol-4-amine.

Experimental Protocol: A Generalized Methodology
The following protocol is a representative, field-proven methodology for the synthesis of 4-

aminopyrazoles, adapted for this specific target.[6]

Step 1: Knorr Pyrazole Synthesis of 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazole

To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol, add oxetan-3-

ylhydrazine (1.0 eq).

Add a catalytic amount of a weak acid, like acetic acid.

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin-Layer

Chromatography (TLC).

Upon completion, cool the reaction to room temperature and remove the solvent under

reduced pressure.

The crude product can be purified by column chromatography on silica gel.

Causality: The Knorr synthesis is a robust and high-yielding method for creating the

pyrazole core from a 1,3-dicarbonyl compound and a hydrazine. The acidic catalyst

facilitates the initial condensation and subsequent cyclization.
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Step 2: Nitration of the Pyrazole Core

Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

Slowly add the 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazole (1.0 eq) from Step 1, ensuring the

temperature remains below 5-10 °C.

Add a nitrating mixture (a pre-mixed solution of nitric acid and sulfuric acid) dropwise to the

solution, maintaining the low temperature.

Stir the reaction at 0 °C for 1-2 hours after the addition is complete.

Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH

solution).

The precipitated 4-nitro-pyrazole intermediate is collected by filtration, washed with water,

and dried.

Causality: The electron-rich pyrazole ring is susceptible to electrophilic aromatic

substitution. The C4 position is highly activated and the most sterically accessible site for

nitration.

Step 3: Reduction to 1-(Oxetan-3-yl)-3,5-dimethyl-1H-pyrazol-4-amine

Suspend the 4-nitro-pyrazole intermediate (1.0 eq) in a solvent like ethanol or hydrochloric

acid.

Add a reducing agent, such as stannous chloride (SnCl₂) (3-5 eq) in concentrated HCl, or

perform catalytic hydrogenation with H₂ gas and a palladium-on-carbon (Pd/C) catalyst.[6]

If using SnCl₂, heat the mixture to reflux for several hours until TLC indicates the

disappearance of the starting material.

Cool the reaction, make it basic with NaOH to precipitate tin salts, and extract the product

with an organic solvent (e.g., ethyl acetate).

Dry the organic layer, concentrate under reduced pressure, and purify the final product by

column chromatography or recrystallization.
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Causality: The reduction of an aromatic nitro group to an amine is a standard and efficient

transformation. The choice of reagent (e.g., SnCl₂ vs. hydrogenation) can depend on the

presence of other functional groups, though both are effective for this substrate.

Analytical Characterization Workflow
Validation of the final product's identity and purity is achieved through a standard suite of

analytical techniques.

Purified Solid Product

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(HRMS) FT-IR Spectroscopy Purity Analysis

(HPLC, Elemental Analysis)

Confirmed Structure
& Purity >95%

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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